![molecular formula C11H9N7O3 B2489258 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034285-55-5](/img/structure/B2489258.png)
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that incorporate several heterocyclic motifs, such as 1,2,4-oxadiazole and 1,2,3-triazole rings, which are frequently explored for their potential in various applications due to their unique structural and electronic properties. These frameworks are known for their versatility in chemical synthesis and have been applied in the development of materials, pharmaceuticals, and agrochemicals.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions starting from commercially available precursors. For instance, compounds with 1,2,4-oxadiazole and 1,2,3-triazole rings are often synthesized through cycloaddition reactions, amidation, or using the aza-Wittig reaction, showcasing the diversity of synthetic routes available for accessing these heterocycles (Brahmayya et al., 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the arrangement of atoms, molecular geometry, and the electronic environment, which are crucial for understanding the reactivity and properties of the compound (Anuradha et al., 2014).
Chemical Reactions and Properties
Heterocyclic compounds like the one are known for their ability to participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of multiple reactive sites. Their chemical properties are significantly influenced by the heteroatoms within the rings, which can alter the electron density and reactivity patterns (Okawa et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and stability, are pivotal in determining their practical applications. These properties are influenced by the molecular structure, particularly the presence and position of heteroatoms and substituents, which can affect intermolecular interactions and, consequently, the compound's physical behavior (Moloney et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are crucial for designing compounds with desired functional characteristics. These properties are often explored through computational studies and laboratory experiments to understand the compound's behavior in different chemical environments (Yu et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis and structural characterization of compounds related to "N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide". These studies involve the creation of 1,2,4-triazole and oxadiazole derivatives, showcasing methodologies for generating compounds with potential biological activities. Specifically, the synthesis processes often start from readily available chemical precursors and undergo various chemical reactions to yield the target compounds, characterized by techniques such as NMR, IR, and mass spectrometry (Basoğlu et al., 2013; Balandis et al., 2019).
Biological Activities
These compounds exhibit a range of biological activities, particularly antimicrobial and antibacterial properties. The synthesis of various derivatives aims to explore the structure-activity relationship, with some compounds displaying significant activity against microorganisms such as S. aureus, E. coli, and P. aeruginosa. This suggests their potential as leads for developing new antimicrobial agents (Bayrak et al., 2009; Jadhav et al., 2017).
Potential Applications in Energetic Materials
The incorporation of 1,2,4-oxadiazole and triazole moieties into compounds is of interest in the field of energetic materials. These compounds are synthesized and characterized for their thermal stability, impact sensitivity, and detonation performance, indicating their potential as components in energetic formulations (Cao et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is one of the core catalytic subunits of Polycomb Repressive Complex 2 (PRC2), which mainly mediates histone H3K27 trimethylation to regulate the expression of tumor suppressor genes .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and leading to a decrease in histone H3K27 trimethylation. This results in the upregulation of previously suppressed genes .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway . EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting EZH2, the compound reduces H3K27me3 levels, leading to the reactivation of silenced genes .
Pharmacokinetics
Similar compounds have been optimized for oral bioavailability , suggesting that this compound may also be designed for effective absorption and distribution in the body.
Result of Action
The result of the compound’s action is the reactivation of previously silenced genes due to the reduction in H3K27me3 levels . This can lead to changes in cellular functions and potentially inhibit the growth of certain types of cancer cells .
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O3/c19-10-6(2-1-3-12-10)9-15-8(21-17-9)5-13-11(20)7-4-14-18-16-7/h1-4H,5H2,(H,12,19)(H,13,20)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVCATZRGTCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide |
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